2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2-oxopropyl groups. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Scientific Research Applications
2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxopropylphosphonate: A related compound with similar structural features and chemical properties.
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: A precursor in the synthesis of the target compound.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with comparable reactivity and applications.
Uniqueness
2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H17NO5/c1-5-18-13(17)11-8(3)10(9(4)14-11)12(16)19-6-7(2)15/h14H,5-6H2,1-4H3 |
InChI Key |
GHCUORINDCLHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)OCC(=O)C)C |
Origin of Product |
United States |
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